5-HT2A Receptor Affinity: Superior Potency Over Key 4-Substituted Analogs
The compound 1-(Phenylsulfonyl)piperidine-4-carbonitrile demonstrates a high affinity for the human 5-HT2A receptor, a primary target for atypical antipsychotics and other CNS drugs [1]. In a radioligand binding assay using [3H]ketanserin, the compound exhibits a Ki of 2.71 nM [2]. This is 9.2-fold more potent than the closely related 4-(phenylsulfonyl)piperidine analog (Ki = 25 nM) in the same assay [3], and over 20-fold more potent than a distinct 4-substituted sulfonylpiperidine analog which showed an IC50 of 58.6 nM for the same receptor [4].
| Evidence Dimension | Binding Affinity (Ki/IC50) for Human 5-HT2A Receptor |
|---|---|
| Target Compound Data | Ki = 2.71 nM |
| Comparator Or Baseline | 4-(phenylsulfonyl)piperidine (Ki = 25 nM); Another 4-substituted sulfonylpiperidine analog (IC50 = 58.6 nM) |
| Quantified Difference | 9.2-fold and 21.6-fold higher affinity, respectively |
| Conditions | Human recombinant 5-HT2A receptor radioligand binding assay using [3H]ketanserin |
Why This Matters
This quantified difference in target engagement is critical for CNS drug discovery programs where high 5-HT2A affinity correlates with potent in vivo efficacy and potential therapeutic window.
- [1] Fletcher SR, et al. 4-(Phenylsulfonyl)piperidines: novel, selective, and bioavailable 5-HT(2A) receptor antagonists. J Med Chem. 2002;45(2):492-503. View Source
- [2] BindingDB. BDBM50593194 (CHEMBL5184791::US20240166618, Compound 64). View Source
- [3] BindingDB. Ki Summary for 5-hydroxytryptamine receptor 2A (BDBM50036760). View Source
- [4] BindingDB. BDBM50352691 (CHEMBL1823105::US8835436, Example 155). View Source
